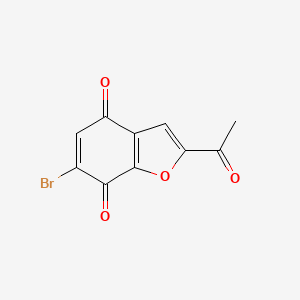

2-Acetyl-6-bromo-benzofuran-4,7-dione

Descripción

Historical context of benzofuran derivatives

The historical development of benzofuran chemistry traces back to pioneering work in the nineteenth century, establishing a foundation for understanding these important heterocyclic systems. In 1870, Perkin achieved the first successful synthesis of the benzofuran ring system, marking a watershed moment in heterocyclic chemistry that opened new avenues for synthetic exploration. This initial breakthrough established benzofuran as a fundamental structural unit, subsequently recognized for its presence in numerous biologically active natural products and synthetic materials. The evolution of benzofuran chemistry continued through systematic investigations of substitution patterns and functional group modifications, leading to the development of sophisticated synthetic methodologies for accessing diverse benzofuran derivatives.

The progression from simple benzofuran synthesis to complex substituted derivatives like this compound reflects the maturation of organic synthetic methodology over more than a century. Early synthetic approaches focused primarily on basic ring formation strategies, while contemporary methods emphasize regioselective functionalization and the introduction of multiple substituents with precise positional control. The development of palladium-catalyzed reactions, gold-promoted cyclizations, and other transition metal-mediated processes has significantly expanded the synthetic accessibility of complex benzofuran derivatives. These methodological advances have enabled the preparation of highly functionalized benzofuran systems that would have been inaccessible using classical synthetic approaches.

Discovery and classification

This compound belongs to the broader classification of substituted benzofuran derivatives, specifically representing a quinone-type structure with additional acetyl and bromo functionalization. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 2-acetyl-6-bromobenzofuran-4,7-dione, reflecting its structural features and substitution pattern. The Chemical Abstracts Service registry number 1392804-26-0 provides unique identification for this specific molecular entity within global chemical databases.

From a structural classification perspective, this compound represents a convergence of several important chemical motifs. The benzofuran core provides aromatic stability and heterocyclic character, while the quinone functionality (4,7-dione) introduces redox activity and potential for electron transfer processes. The acetyl group at position 2 contributes to the compound's reactivity profile and potential for further synthetic elaboration, while the bromo substituent at position 6 offers opportunities for cross-coupling reactions and nucleophilic substitution processes. This combination of functional groups places the compound within the category of multifunctional heterocyclic building blocks suitable for diverse synthetic applications.

Position in heterocyclic chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a significant position as a representative of oxygen-containing heterocycles with enhanced functionality. Heterocyclic compounds are fundamentally classified based on their electronic structure, with benzofuran derivatives falling into the category of aromatic heterocycles possessing delocalized electron systems. The benzofuran moiety represents a fused bicyclic system comprising a benzene ring and a furan ring, creating a planar aromatic framework that exhibits characteristic reactivity patterns distinct from simple monocyclic heterocycles.

The positional relationship of substituents in this compound reflects sophisticated understanding of regioselectivity in heterocyclic chemistry. The placement of the acetyl group at position 2 exploits the enhanced reactivity of this position due to its proximity to the oxygen heteroatom, while the bromo substituent at position 6 takes advantage of the electronic properties of the fused ring system. The quinone functionality (positions 4 and 7) introduces additional complexity through the presence of conjugated carbonyl groups that participate in resonance stabilization throughout the molecular framework.

Contemporary heterocyclic chemistry recognizes benzofuran derivatives as privileged structures due to their widespread occurrence in natural products and their demonstrated utility in medicinal chemistry applications. The structural features present in this compound exemplify the design principles employed in modern heterocyclic synthesis, where multiple functional groups are strategically positioned to maximize synthetic utility and biological activity potential. This approach reflects the evolution of heterocyclic chemistry from simple ring formation to sophisticated multifunctional molecular design.

Significance in chemical research

The research significance of this compound extends across multiple domains of contemporary chemical investigation, reflecting the compound's versatility as both a synthetic intermediate and a platform for biological activity exploration. Within synthetic organic chemistry, the compound serves as a valuable building block for the construction of more complex molecular architectures through its multiple reactive sites. The presence of the bromo substituent enables cross-coupling reactions, while the acetyl group provides opportunities for further functionalization through nucleophilic addition and condensation processes.

Recent research developments have highlighted the importance of benzofuran derivatives in medicinal chemistry, with particular emphasis on their antimicrobial and anticancer properties. The structural features present in this compound align with pharmacophoric elements identified in biologically active benzofuran derivatives, suggesting potential for therapeutic applications. The quinone functionality has been specifically associated with redox activity and potential interactions with biological targets, while the substitution pattern may influence selectivity and potency profiles.

| Research Application | Relevance | Key Features |

|---|---|---|

| Synthetic Methodology | High | Multiple reactive sites for elaboration |

| Cross-coupling Chemistry | High | Bromo substituent enables palladium catalysis |

| Medicinal Chemistry | Moderate | Benzofuran core with bioactive potential |

| Materials Science | Moderate | Quinone functionality for electronic applications |

The compound's significance in contemporary chemical research also stems from its representation of advanced synthetic methodology application. The successful preparation of such highly substituted benzofuran derivatives demonstrates the maturation of heterocyclic synthesis and the availability of sophisticated tools for precise molecular construction. This capability enables researchers to explore structure-activity relationships systematically and to develop new compounds with tailored properties for specific applications. Furthermore, the compound serves as a model system for understanding the fundamental principles governing reactivity and selectivity in complex heterocyclic frameworks, contributing to the broader knowledge base that informs future synthetic endeavors.

Structure

2D Structure

Propiedades

IUPAC Name |

2-acetyl-6-bromo-1-benzofuran-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVVOTLTRAGKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283456 | |

| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-26-0 | |

| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Benzofurandione, 2-acetyl-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route A: Cyclization of Ortho-Hydroxyaryl Ketones

Step 1: Preparation of ortho-hydroxyaryl ketones

Starting from substituted salicylaldehyde derivatives, a key intermediate is prepared via condensation reactions.

Step 2: Formation of benzofuran ring

The ortho-hydroxyaryl ketone undergoes cyclization, typically using acid catalysis or dehydrating agents, to form the benzofuran core.

Step 3: Electrophilic bromination at the 6-position

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic conditions, selectively substituting at the 6-position.

Step 4: Oxidation to form the dione

Oxidation with reagents like potassium permanganate (KMnO₄) or chromium-based oxidants introduces the keto groups at positions 4 and 7, forming the dione structure.

Step 5: Acetylation at the 2-position

The final step involves acetylation using acetic anhydride or acetyl chloride, targeting the 2-position to introduce the acetyl group.

Route B: Palladium-Catalyzed Cross-Coupling and Oxidation

Step 1: Preparation of halogenated benzofuran derivatives

Starting from a brominated benzofuran precursor, often synthesized via cyclization of suitable phenolic precursors.

Step 2: Palladium-catalyzed coupling reactions

Using Suzuki or Negishi coupling to introduce various substituents at the 2-position, including acetyl groups.

Step 3: Oxidative functionalization

Oxidants like DDQ or hypervalent iodine reagents are employed to oxidize the benzofuran to the dione form at positions 4 and 7.

Step 4: Final bromination and purification

Selective bromination at the 6-position is performed, followed by purification to obtain the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Key Steps | Yield/Remarks |

|---|---|---|---|---|

| A | Ortho-hydroxyaryl ketone | NBS, KMnO₄, Acetic anhydride | Cyclization, bromination, oxidation, acetylation | Widely used; high regioselectivity |

| B | Brominated benzofuran | Pd-catalyzed coupling, oxidants | Cross-coupling, oxidation, bromination | Suitable for diversified derivatives |

Research Findings and Optimization

Recent studies emphasize the importance of controlling reaction conditions to maximize regioselectivity, especially during bromination and oxidation steps. For example, NBS in acetic acid or dichloromethane with radical initiators provides high selectivity for the 6-position bromination. Oxidation with potassium permanganate under mild conditions ensures the formation of the dione without over-oxidation or degradation of the benzofuran core.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyl-6-bromo-benzofuran-4,7-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

Substitution: Various substituted benzofuran derivatives.

Reduction: Corresponding alcohols.

Oxidation: More oxidized benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions

This compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced with various functional groups.

- Reduction Reactions : The ketone groups can be reduced to alcohols using agents like sodium borohydride (NaBH4).

- Oxidation Reactions : It can be oxidized to form more complex structures using oxidizing agents like potassium permanganate (KMnO4) .

Biological Activities

2-Acetyl-6-bromo-benzofuran-4,7-dione has shown potential in various biological activities:

- Anticancer Properties :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Medicinal Chemistry

The compound is explored for its potential in drug development:

- Drug Intermediates : It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals.

- Therapeutic Applications : Investigated for its role in developing new drugs targeting specific diseases, particularly in oncology and infectious diseases .

Industrial Applications

In industrial settings, this compound is utilized in:

- Pharmaceutical Production : As a building block for synthesizing various pharmaceutical compounds.

- Chemical Manufacturing : Employed in producing fine chemicals and other derivatives with specific functional properties .

Uniqueness of this compound

The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from other benzofuran derivatives. Its unique structure allows for varied reactivity and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Acetyl-6-bromo-benzofuran-4,7-dione is not well-documented. its biological activities are likely related to its ability to interact with various molecular targets and pathways. For example, benzofuran derivatives are known to inhibit enzymes, modulate receptor activities, and interfere with cellular processes such as DNA replication and protein synthesis .

Comparación Con Compuestos Similares

Structural Analogs in the Benzofuran Family

5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (Compound 14)

This compound shares a brominated benzofuran core but differs in substituents: it has hydroxyl groups at positions 6 and 3 (on a benzene ring) instead of acetyl and dione groups. Synthesized via BBr₃-mediated demethylation of a methoxy precursor, this analog highlights the reactivity of brominated benzofurans under Lewis acid conditions .

4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran (Compound 13)

A methoxy-substituted benzofuran derivative, this compound serves as a precursor to Compound 13. The methoxy groups provide steric bulk and electron-donating effects, contrasting with the electron-withdrawing acetyl and dione groups in the target compound. Such differences could lead to divergent reactivity in cross-coupling or nucleophilic substitution reactions .

Table 1: Structural Comparison of Benzofuran Derivatives

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 2-Acetyl-6-bromo-benzofuran-4,7-dione | Acetyl (C2), Br (C6), dione (C4, C7) | Bromine, ketones, acetyl |

| Compound 14 | Br (C4), hydroxyl (C6), diol (benzene) | Bromine, hydroxyls |

| Compound 13 | Br (C4), methoxy (C6), dimethoxyphenyl (C3) | Bromine, methoxy |

Brominated Dione Derivatives in Medicinal Chemistry

8,8-Dibromotetrahydropyrido[4,3-d]pyrimidine-5,7-dione

This dibrominated pyrido-pyrimidine-dione derivative, synthesized via bromination of a tetrahydropyrido-pyrimidine precursor, shares the dione motif with the target compound. It serves as a precursor to spiro derivatives, which exhibit moderate antimicrobial activity . Notably, microwave-assisted synthesis improved reaction efficiency (higher yields, shorter times) for such compounds . In contrast, this compound lacks documented antimicrobial activity, though its dione groups may enable similar reactivity with binucleophiles.

Tricyclic Indole-4,7-dione Derivatives

Thiaplakortone analogs based on indole-4,7-dione cores exhibit potent antiplasmodial activity (IC₅₀ < 500 nM) against Plasmodium falciparum . While structurally distinct from benzofurans, the dione moiety is critical for their bioactivity.

Table 2: Functional Group Impact on Bioactivity

| Compound | Core Structure | Key Groups | Bioactivity |

|---|---|---|---|

| This compound | Benzofuran | Br, acetyl, dione | Undocumented |

| Pyrido-pyrimidine-dione | Pyrido-pyrimidine | Br, dione | Moderate antimicrobial |

| Indole-4,7-dione | Indole | Dione | Potent antiplasmodial |

Actividad Biológica

2-Acetyl-6-bromo-benzofuran-4,7-dione is a benzofuran derivative notable for its diverse biological activities. This compound's structure, characterized by the presence of an acetyl group at the 2-position, a bromine atom at the 6-position, and two ketone groups at the 4 and 7 positions, contributes to its unique pharmacological properties.

The molecular formula of this compound is C10H5BrO4. Its synthesis typically involves bromination of benzofuran derivatives followed by acetylation. Common methods include using bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride or acetyl chloride for acetylation, often in the presence of a catalyst like aluminum chloride .

Target of Action : Benzofuran compounds have been documented to exhibit a range of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The mechanism of action often involves interaction with various cellular targets that inhibit cell proliferation .

Biochemical Pathways : The biological activity of this compound is likely mediated through multiple biochemical pathways. For instance, studies indicate that benzofuran derivatives can disrupt tubulin polymerization, which is critical for cell division .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related compound exhibited significant antiproliferative activity against various human cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM . The selectivity against specific cell types suggests that this compound may also possess similar properties.

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. Benzofuran derivatives are known to inhibit bacterial growth and have shown promise in treating infections caused by resistant strains .

Case Studies

- Antiproliferative Effects : A study evaluating the antiproliferative effects of benzofuran derivatives found that certain analogs exhibited higher potency than standard chemotherapy agents like Combretastatin-A4 (CA-4), suggesting potential use in cancer therapy .

- Tubulin Interaction : Molecular docking studies have demonstrated that some benzofuran derivatives interact with β-tubulin at the colchicine binding site, indicating their potential as microtubule inhibitors . This interaction is crucial for their anticancer activity as it disrupts normal cell cycle progression.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for the preparation of 2-Acetyl-6-bromo-benzofuran-4,7-dione?

- Methodological Answer : The compound can be synthesized via bromination and acetylation of a benzofuran precursor. For example, bromination at the 6-position is achieved using bromine in a controlled acidic medium (e.g., HBr/AcOH), followed by acetylation via Friedel-Crafts acylation. A key step involves demethylation using BBr₃ in dichloromethane (DCM) under cryogenic conditions to remove protecting groups, as demonstrated in analogous benzofuran derivatives . Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The acetyl group (2-position) typically appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C). The bromine atom deshields adjacent protons, causing downfield shifts (e.g., 6-bromo proton at ~7.8 ppm).

- IR Spectroscopy : Confirm ketone (C=O) stretches at ~1680–1720 cm⁻¹ and benzofuran C-O-C at ~1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Q. How are solubility and stability challenges addressed during experimental handling?

- Methodological Answer : The compound’s low solubility in polar solvents necessitates the use of DCM or DMSO for dissolution. Stability under acidic/alkaline conditions is assessed via pH-controlled degradation studies (e.g., HPLC monitoring). Storage in inert atmospheres (N₂/Ar) at –20°C prevents oxidation of the dione moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous assignment of substituent positions and torsion angles. For example, SHELX programs enable high-resolution refinement of heavy atoms (e.g., bromine) and hydrogen-bonding networks. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Discrepancies between computational and experimental bond lengths are resolved via Hirshfeld surface analysis .

Q. What computational strategies predict the reactivity of the dione moiety in electrophilic/nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For instance, the electron-deficient dione ring favors nucleophilic attack at the 4- and 7-positions. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Validation against experimental kinetic data (e.g., reaction rates with amines) ensures accuracy .

Q. How are structure-activity relationships (SAR) evaluated for biological applications?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare with analogs (e.g., unsubstituted benzofuran-diones) to isolate the bromine/acetyl effects .

- Molecular docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerases) using AutoDock Vina. Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues .

Contradiction Analysis

-

Discrepancy in Reactivity Predictions : Computational models may overestimate nucleophilic attack at the 4-position due to solvent effects not fully accounted for in gas-phase DFT. Experimental validation via kinetic isotope effects (KIE) or Hammett plots resolves such contradictions .

-

Crystallographic vs. NMR Data : Disagreements in substituent orientation (e.g., acetyl group rotation) are addressed by comparing SCXRD torsion angles with NOESY/ROESY NMR correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.